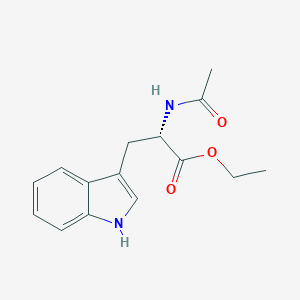

N-Acetyl-L-tryptophan ethyl ester

Description

BenchChem offers high-quality N-Acetyl-L-tryptophan ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-tryptophan ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQONPKSKUHHT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-80-1 | |

| Record name | N-Acetyl-L-tryptophan ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tryptophan ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-acetyl-L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-L-TRYPTOPHAN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3779MVZ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-L-tryptophan ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tryptophan ethyl ester (ATEE) is a derivative of the essential amino acid L-tryptophan. Its mechanism of action is multifaceted and context-dependent, primarily defined by two distinct roles: as a specific substrate for the serine protease α-chymotrypsin in biochemical assays, and as a putative prodrug for the biologically active molecule N-Acetyl-L-tryptophan (NAT) in vivo. This technical guide delineates these dual mechanisms, providing quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways to support advanced research and drug development.

ATEE as a Substrate for α-Chymotrypsin

In the realm of biochemistry, the primary and most well-documented mechanism of action of ATEE is its role as a specific substrate for α-chymotrypsin, a key digestive enzyme. The interaction is characterized by the enzymatic hydrolysis of the ethyl ester bond in ATEE.

Mechanism of Enzymatic Hydrolysis

The hydrolysis of ATEE by α-chymotrypsin follows a well-established two-step "ping-pong" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

-

Acylation: The serine residue (Ser-195) in the catalytic triad of chymotrypsin acts as a nucleophile, attacking the carbonyl carbon of the ATEE ester. This is facilitated by a nearby histidine residue (His-57) acting as a general base. This step leads to the formation of a tetrahedral intermediate, which then collapses, releasing ethanol and forming a covalent N-acetyl-L-tryptophanyl-enzyme intermediate (the acyl-enzyme).

-

Deacylation: A water molecule enters the active site and, activated by the same His-57 residue (now acting as a general acid), acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This second step regenerates the free enzyme and releases the final product, N-Acetyl-L-tryptophan (NAT).

This catalytic cycle is a hallmark of serine proteases and is the basis for using ATEE in enzymatic assays to determine chymotrypsin activity.

Quantitative Data: Kinetic Parameters

The hydrolysis of ATEE by chymotrypsin has been characterized by specific kinetic constants. These values are essential for comparative studies and for designing enzyme inhibition assays.

| Substrate (N-acetyl-L-Trp-X) | kcat (s⁻¹) | Km (M x 10³) |

| -OCH₂CH₃ (ATEE) | 27 | 0.097 |

| -OCH₃ | 28 | 0.095 |

| -p-nitrophenol | 31 | 0.002 |

| -NH₂ | 0.026 | 7.3 |

Table 1: Kinetic constants for the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan derivatives. The data highlights that while the catalytic rate (kcat) for ester hydrolysis is similar regardless of the leaving group, the binding affinity (Km) can vary significantly.

ATEE as a Prodrug: In Vivo Mechanism of Action

ATEE's utility in biological systems beyond the laboratory bench is predicated on its role as a prodrug. The ethyl ester modification enhances the lipophilicity of N-acetyl-L-tryptophan, which is expected to improve its absorption and bioavailability.[1] It is hypothesized that once absorbed, ATEE is rapidly hydrolyzed by ubiquitous esterases in the plasma and tissues to release N-Acetyl-L-tryptophan (NAT), the active pharmacological agent.[2]

While direct pharmacokinetic studies on ATEE are limited, extensive research on similar compounds, such as N-acetylcysteine ethyl ester (NACET), demonstrates this principle. NACET shows significantly improved pharmacokinetics over N-acetylcysteine (NAC) due to its enhanced lipophilicity, allowing it to be rapidly absorbed and then hydrolyzed intracellularly to NAC.[3][4]

Therefore, the in vivo mechanism of action of ATEE is effectively the mechanism of action of its metabolite, NAT.

Mechanism of N-Acetyl-L-tryptophan (NAT)

NAT exhibits several biological activities that contribute to its neuroprotective and anti-inflammatory effects.

A primary mechanism of NAT's neuroprotective action is its ability to inhibit the mitochondrial apoptosis pathway.[5] In response to cellular stress, pro-apoptotic proteins like Bax and Bak trigger the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[6] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), initiating the assembly of the apoptosome. This complex then recruits and activates caspase-9, which in turn activates executioner caspases (like caspase-3), leading to apoptosis.[7][8]

NAT has been shown to prevent the release of cytochrome c from the mitochondria, thereby halting the downstream activation of the caspase cascade and inhibiting cell death.[5]

For many years, the neuroprotective effects of NAT were attributed to its action as an antagonist of the neurokinin-1 receptor (NK-1R), thereby blocking the pro-inflammatory actions of its ligand, Substance P.[9] Substance P, when bound to NK-1R, activates G-protein-coupled signaling cascades that lead to the activation of MAP kinases and the transcription factor NF-κB, promoting inflammation.[3]

However, a recent study has challenged this long-held view. Research published in 2022 demonstrated that NAT does not display significant binding to either human or rat NK-1R, even at high concentrations. This finding suggests that the observed anti-inflammatory and neuroprotective effects of NAT are likely independent of direct NK-1R antagonism. While NAT has been shown to inhibit the secretion of Substance P, the mechanism for this effect remains to be fully elucidated and may be downstream of its primary actions, such as mitochondrial stabilization.[5]

Therefore, while the Substance P/NK-1R signaling pathway is a critical component of neuroinflammation, the role of NAT as a direct antagonist in this pathway is now considered unlikely. Researchers should exercise caution when interpreting historical literature that assumes this mechanism.

Experimental Protocols

Spectrophotometric Assay for α-Chymotrypsin Activity Using ATEE

This protocol is adapted from standard procedures for similar substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE).[4] The assay measures the increase in absorbance resulting from the hydrolysis of the ester bond.

-

α-Chymotrypsin (from bovine pancreas)

-

N-Acetyl-L-tryptophan ethyl ester (ATEE)

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium Chloride (CaCl₂) (e.g., 100 mM)

-

Hydrochloric Acid (HCl) (1 mM for dissolving enzyme)

-

Methanol (for dissolving ATEE)

-

UV-Vis Spectrophotometer with temperature control (thermostatted cuvette holder)

-

Quartz cuvettes (1 cm path length)

-

Reagent Preparation:

-

Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl₂. Adjust pH to 7.8 at 25°C.

-

ATEE Stock Solution: Prepare a stock solution of ATEE in methanol. The final concentration in the assay will depend on the Km, typically ranging from 0.1 mM to 1.0 mM.

-

Enzyme Solution: Immediately before use, dissolve α-chymotrypsin in cold 1 mM HCl to a stock concentration (e.g., 1 mg/mL). Further dilute in cold 1 mM HCl to achieve a final concentration in the assay that provides a linear rate of absorbance change (e.g., 10-30 µg/mL).

-

-

Assay Execution:

-

Set the spectrophotometer to the appropriate wavelength for detecting the product (N-acetyl-L-tryptophan) or a change in the substrate. While 256 nm is used for BTEE, the optimal wavelength for ATEE should be empirically determined, though a similar UV range is expected. Set the temperature to 25°C.

-

In a quartz cuvette, pipette the assay buffer and the ATEE stock solution to their final concentrations in the desired total volume (e.g., 3.0 mL). Mix by inversion.

-

Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.

-

Record a baseline reading (blank rate), if any.

-

To initiate the reaction, add a small volume of the diluted enzyme solution (e.g., 100 µL) to the cuvette.

-

Immediately mix by inversion and begin recording the change in absorbance over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔAbs/minute) from the steepest portion of the absorbance vs. time curve.

-

Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l) * Vtotal / Venzyme), where ε is the molar extinction coefficient of the product at the measured wavelength, l is the path length (1 cm), Vtotal is the total reaction volume, and Venzyme is the volume of enzyme added.

-

Conclusion

The mechanism of action of N-Acetyl-L-tryptophan ethyl ester is bifurcated. In biochemical contexts, it serves as a reliable and specific substrate for α-chymotrypsin, enabling the study of this enzyme's kinetics and inhibition through a well-defined hydrolytic mechanism. In a physiological setting, ATEE is best understood as a prodrug of N-Acetyl-L-tryptophan. Its enhanced lipophilicity facilitates absorption, followed by rapid hydrolysis by systemic esterases to release NAT. The subsequent pharmacological effects, including neuroprotection and anti-inflammation, are attributable to NAT's ability to inhibit the mitochondrial apoptosis pathway by preventing cytochrome c release. Recent evidence strongly suggests that, contrary to previous understanding, NAT does not act as a direct antagonist of the NK-1R. This updated understanding is critical for the accurate design and interpretation of future research and the development of therapeutics based on this molecular scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. buynacet.com [buynacet.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

N-Acetyl-L-tryptophan Ethyl Ester: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-L-tryptophan ethyl ester, a key intermediate in pharmaceutical research and development. This document details the scientific principles, experimental protocols, and analytical data necessary for the successful preparation and validation of this compound.

Introduction

N-Acetyl-L-tryptophan ethyl ester (Ac-Trp-OEt) is a derivative of the essential amino acid L-tryptophan. The addition of an N-acetyl group and the esterification of the carboxylic acid to its ethyl ester enhance its lipophilicity and potential for improved bioavailability compared to its parent molecule.[1][2] These modifications make it a valuable precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[1][2] Its role as a building block for more complex molecules stems from its close relationship to serotonin and other key neurotransmitters.[1]

This guide will provide a detailed methodology for the synthesis of N-Acetyl-L-tryptophan ethyl ester, followed by a thorough description of its characterization using modern analytical techniques.

Synthesis of N-Acetyl-L-tryptophan Ethyl Ester

The synthesis of N-Acetyl-L-tryptophan ethyl ester is typically achieved through a two-step process:

-

N-acetylation of L-tryptophan: The free amino group of L-tryptophan is protected by acetylation.

-

Esterification of N-Acetyl-L-tryptophan: The carboxyl group of the N-acetylated intermediate is converted to its ethyl ester.

The following diagram illustrates the general workflow for the synthesis:

Caption: General workflow for the synthesis of N-Acetyl-L-tryptophan ethyl ester.

Experimental Protocol: N-acetylation of L-tryptophan

This protocol is based on established methods for the N-acetylation of amino acids.

Materials:

-

L-Tryptophan

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

Dissolve L-tryptophan in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution while maintaining the pH between 11 and 13 with the simultaneous addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction to stir for 2-3 hours at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-Acetyl-L-tryptophan.

-

Filter the precipitate, wash with cold distilled water, and dry under vacuum.

Experimental Protocol: Esterification of N-Acetyl-L-tryptophan

This protocol is a representative procedure for the esterification of N-protected amino acids.

Materials:

-

N-Acetyl-L-tryptophan

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂) or a suitable acid catalyst

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend N-Acetyl-L-tryptophan in absolute ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-Acetyl-L-tryptophan ethyl ester.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization of N-Acetyl-L-tryptophan Ethyl Ester

The identity and purity of the synthesized N-Acetyl-L-tryptophan ethyl ester should be confirmed by a combination of physical and spectroscopic methods.

Physical Properties

The following table summarizes the key physical properties of N-Acetyl-L-tryptophan ethyl ester.

| Property | Value | Reference(s) |

| CAS Number | 2382-80-1 | [3] |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [3] |

| Molecular Weight | 274.32 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 112-114 °C | [5] |

| Optical Rotation | [α]₂₀/D +45° (c = 0.5 in chloroform) | [5] |

Spectroscopic Data

The structural confirmation of N-Acetyl-L-tryptophan ethyl ester is achieved through spectroscopic analysis. The following tables summarize the expected spectroscopic data based on reference spectra.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| The ¹H NMR spectrum will show characteristic signals for the ethyl ester group (a triplet and a quartet), the acetyl group (a singlet), the tryptophan side chain protons, and the amide proton. | The ¹³C NMR spectrum will display resonances for the carbonyl carbons of the ester and amide, the carbons of the indole ring, the alpha and beta carbons of the amino acid backbone, and the carbons of the ethyl and acetyl groups. |

3.2.2. Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide and indole) |

| ~1735 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide I) |

| ~1530 | N-H bend (amide II) |

3.2.3. Mass Spectrometry (MS)

| Ion | m/z |

| [M+H]⁺ | 275.1390 |

| [M+Na]⁺ | 297.1209 |

Applications in Research and Drug Development

N-Acetyl-L-tryptophan ethyl ester serves as a crucial intermediate in the synthesis of various biologically active molecules. Its enhanced solubility and bioavailability make it an attractive starting material for the development of drugs targeting the central nervous system.[1][2] It is a precursor for the synthesis of compounds that may influence mood, sleep, and cognitive function.[1]

The following diagram illustrates the role of N-Acetyl-L-tryptophan ethyl ester as a precursor in a hypothetical drug discovery pathway.

Caption: Role of Ac-Trp-OEt in a drug discovery pipeline.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N-Acetyl-L-tryptophan ethyl ester. The experimental protocols and characterization data presented herein offer a solid foundation for researchers and scientists working with this important pharmaceutical intermediate. Adherence to these methodologies will facilitate the reliable production and validation of N-Acetyl-L-tryptophan ethyl ester for its application in drug discovery and development.

References

N-Acetyl-L-tryptophan Ethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tryptophan ethyl ester is a derivative of the essential amino acid L-tryptophan. Its chemical structure, featuring an acetyl group on the alpha-amino group and an ethyl ester at the carboxyl group, confers enhanced lipophilicity and stability compared to its parent molecule.[1] This modification facilitates its use in a variety of scientific and pharmaceutical applications, primarily as a precursor for the synthesis of vital neurotransmitters and other bioactive compounds.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, relevant biological pathways, and experimental methodologies associated with N-Acetyl-L-tryptophan ethyl ester.

Physicochemical Properties

The fundamental physicochemical characteristics of N-Acetyl-L-tryptophan ethyl ester are summarized in the tables below. This data is crucial for its handling, formulation, and application in research and development.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [3] |

| Molecular Weight | 274.31 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 106-110 °C | [1] |

| Optical Rotation | [α]²⁰/D +7 ± 1º (c=1 in MeOH) | [1] |

| XLogP3 | 1.8 | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Methanol | Soluble | TCI Chemicals |

| Water | Slightly soluble (qualitative) | Inferred from related compounds |

| Ethanol | Very soluble (qualitative) | Inferred from related compounds |

| DMSO | Data not available |

Biological Significance and Signaling Pathways

The primary biological significance of N-Acetyl-L-tryptophan ethyl ester lies in its role as a bioavailable precursor to L-tryptophan, which is the initial substrate for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] Serotonin is a critical regulator of mood, sleep, appetite, and various other physiological processes. The ester and acetyl groups of N-Acetyl-L-tryptophan ethyl ester are believed to be cleaved in vivo by esterases and amidases, respectively, to yield L-tryptophan.

Serotonin Synthesis Pathway

The conversion of L-tryptophan to serotonin is a two-step enzymatic process that primarily occurs in the raphe nuclei of the brain.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of N-Acetyl-L-tryptophan ethyl ester are not consistently published. However, standard methodologies for these measurements are well-established in the field of chemistry and can be adapted for this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used for this determination.

Determination of Optical Rotation

The optical rotation is measured using a polarimeter.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of N-Acetyl-L-tryptophan ethyl ester. While specific parameters may vary, a general reversed-phase HPLC method can be employed.

Conclusion

N-Acetyl-L-tryptophan ethyl ester is a valuable compound for researchers and professionals in drug development and biochemical sciences. Its enhanced physicochemical properties compared to L-tryptophan make it a useful tool for studying tryptophan metabolism and for the synthesis of serotonin-related therapeutics. The data and methodologies presented in this guide provide a foundational understanding for the effective utilization of this compound in a laboratory setting. Further research is warranted to fully quantify its solubility in various pharmaceutically relevant solvents and to elucidate any direct biological activities beyond its role as a tryptophan precursor.

References

N-Acetyl-L-Tryptophan (NAT) as a Potential Serotonin Precursor in Neuronal Models: A Technical Guide

Clarification on NALT vs. NAT

It is critical to distinguish between N-Acetyl-L-Tyrosine (NALT) and N-Acetyl-L-Tryptophan (NAT). NALT is a precursor to catecholamines like dopamine and norepinephrine. The precursor for serotonin (5-hydroxytryptamine, 5-HT) is L-Tryptophan. This guide will focus on N-Acetyl-L-Tryptophan (NAT) , the acetylated form of L-Tryptophan, as the relevant compound for investigation as a serotonin precursor. The central hypothesis is that NAT can serve as a precursor for neuronal serotonin synthesis following its deacetylation to L-Tryptophan.

Introduction

Serotonin (5-HT) is a critical monoamine neurotransmitter that modulates a wide array of physiological and psychological processes. Its synthesis in the central nervous system is directly dependent on the availability of its essential amino acid precursor, L-Tryptophan. L-Tryptophan availability is the rate-limiting factor in serotonin production. N-Acetyl-L-Tryptophan (NAT) is a more soluble and potentially more stable derivative of L-Tryptophan. This guide explores the potential of NAT as a precursor for serotonin synthesis in neuronal models, outlines experimental protocols for its evaluation, and presents the underlying biochemical pathways. The primary mechanism investigated is the enzymatic conversion of NAT to L-Tryptophan, which then enters the canonical serotonin synthesis pathway.

Proposed Metabolic Pathway and Cellular Uptake

The utility of NAT as a serotonin precursor hinges on a multi-step process, beginning with its transport into the cell and culminating in the synthesis of serotonin.

-

Cellular Uptake : L-Tryptophan is actively transported across the blood-brain barrier and into neurons by the large neutral amino acid transporter (LAT1). While the direct transporters for NAT are not as well-characterized, it is hypothesized that it may either be transported by a similar carrier or undergo extracellular deacetylation.

-

Deacetylation to L-Tryptophan : The critical conversion step is the hydrolysis of the acetyl group from NAT to yield L-Tryptophan. This reaction is catalyzed by aminoacylases, enzymes present in various tissues, including the brain.

-

Serotonin Synthesis : Once L-Tryptophan is available within the neuron, it follows the established two-step enzymatic pathway to serotonin:

-

Hydroxylation : Tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in the brain, converts L-Tryptophan to 5-hydroxytryptophan (5-HTP).

-

Decarboxylation : Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-HT).

-

Quantitative Data from In-Vivo Studies

Direct quantitative data on NAT's effect on serotonin levels in neuronal models is limited. However, studies in animal models provide foundational data on its bioavailability and conversion to L-Tryptophan, which is a prerequisite for neuronal serotonin synthesis.

| Study Subject | Administration Route | Dose | Peak Plasma L-Tryptophan Increase (from baseline) | Time to Peak | Citation |

| Rats | Intravenous | 100 mg/kg | ~300% | 5 minutes | |

| Rats | Intraperitoneal | 100 mg/kg | ~250% | 15 minutes | |

| Mice | Intravenous | 50 mg/kg | ~200% | 15 minutes |

These data indicate that systemically administered NAT is rapidly converted to L-Tryptophan, leading to a significant increase in plasma levels of the serotonin precursor.

Experimental Protocols for Neuronal Models

To validate the hypothesis that NAT can serve as a serotonin precursor in a neuronal context, a series of in-vitro experiments can be conducted. Below are detailed protocols using a model neuronal cell line, such as SH-SY5Y or PC12 cells, which can be differentiated into a neuronal phenotype.

General Experimental Workflow

The overall process involves cell culture and differentiation, treatment with the precursor, and subsequent analysis of serotonin and its metabolites.

Protocol 1: Cell Culture and Differentiation

-

Cell Line : Human neuroblastoma SH-SY5Y cells.

-

Culture Medium : DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions : 37°C, 5% CO2 in a humidified incubator.

-

Differentiation :

-

Seed cells onto collagen-coated plates at a density of 2 x 10^4 cells/cm².

-

After 24 hours, switch to a low-serum medium (1% FBS) containing 10 µM all-trans-retinoic acid (RA) to induce neuronal differentiation.

-

Maintain cells in RA-containing medium for 5-7 days, replacing the medium every 2 days.

-

(Optional) For a more mature phenotype, treat with Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL for the final 48 hours.

-

Protocol 2: Precursor Treatment and Sample Collection

-

Preparation : Prepare stock solutions of N-Acetyl-L-Tryptophan and L-Tryptophan (positive control) in a suitable vehicle (e.g., sterile PBS or culture medium).

-

Treatment : After differentiation, replace the medium with a serum-free medium containing the following treatments:

-

Group 1: Vehicle control.

-

Group 2: L-Tryptophan (e.g., 100 µM).

-

Group 3: N-Acetyl-L-Tryptophan (e.g., 100 µM, 200 µM).

-

-

Incubation : Incubate cells for a defined time course (e.g., 1, 4, 8, 24 hours) to assess the dynamics of conversion and synthesis.

-

Sample Collection :

-

Media : Collect the extracellular medium to measure secreted serotonin or metabolites.

-

Cell Lysate : Wash cells twice with ice-cold PBS. Lyse the cells directly on the plate using an ice-cold solution of 0.1 M perchloric acid containing an antioxidant like sodium metabisulfite. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet proteins. The supernatant contains the analytes.

-

Protocol 3: Quantification by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamines.

-

System : A standard HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Mobile Phase : A buffered solution (e.g., sodium phosphate/citrate buffer) with an ion-pairing agent (e.g., octane sulfonic acid) and an organic modifier (e.g., methanol), pH ~3.0.

-

Detection : Set the electrochemical detector potential to an oxidizing voltage suitable for serotonin and its metabolite 5-HIAA (e.g., +0.65 V).

-

Quantification : Prepare a standard curve with known concentrations of serotonin and 5-HIAA. Inject the supernatant from the cell lysate and media samples. Quantify the analytes by comparing their peak areas to the standard curve. Normalize results to the total protein content of the cell pellet.

Logical Relationships and Expected Outcomes

The central hypothesis relies on a clear cause-and-effect relationship: the provision of NAT should lead to an increase in intracellular L-Tryptophan, which in turn drives the synthesis of serotonin. The experiment is designed to test this logical flow.

Expected Results : A successful outcome would show a time- and dose-dependent increase in intracellular serotonin levels in NAT-treated cells that is significantly higher than in vehicle-treated controls. The effect should ideally be comparable to that observed with the L-Tryptophan positive control group. Measuring intracellular L-Tryptophan levels via LC-MS/MS would provide direct evidence for the conversion of NAT.

Conclusion

While N-Acetyl-L-Tryptophan is not as extensively studied as L-Tryptophan as a direct neuronal serotonin precursor, its chemical properties and rapid in-vivo conversion to L-Tryptophan provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively assess the efficacy of NAT in elevating serotonin levels within neuronal models. Such research is essential for understanding the full potential of tryptophan derivatives in modulating the serotonergic system for therapeutic or research applications.

In Vitro Neuroprotective Effects of N-Acetyl-L-tryptophan Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tryptophan ethyl ester (L-ATE) is a promising neuroprotective agent, garnering interest for its potential therapeutic applications in a range of neurological disorders. As an esterified derivative of N-Acetyl-L-tryptophan (L-NAT), L-ATE is designed for enhanced solubility and bioavailability, facilitating its passage across the blood-brain barrier.[1][2] This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of L-ATE, drawing primarily from the extensive research on its parent compound, L-NAT, due to the limited direct studies on the ethyl ester. This document details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the implicated signaling pathways to support further research and drug development in this area.

Introduction: The Rationale for N-Acetyl-L-tryptophan Ethyl Ester (L-ATE)

L-tryptophan and its derivatives have long been investigated for their roles in neurological function, primarily as precursors to the neurotransmitter serotonin.[1] N-Acetyl-L-tryptophan (L-NAT) has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[3][4][5][6] The ethyl esterification of L-NAT to form L-ATE is a strategic modification aimed at improving its pharmacokinetic profile.[1] The addition of the ethyl group increases the lipophilicity of the molecule, which is expected to enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to greater efficacy at lower doses.[1]

Core Neuroprotective Mechanisms (Inferred from L-NAT Studies)

The primary neuroprotective mechanisms of L-ATE are extrapolated from studies on L-NAT. These mechanisms converge on the mitigation of cellular stress pathways central to neuronal cell death.

Mitochondrial Protection and Anti-Apoptotic Effects

A key aspect of L-NAT's neuroprotective action is its ability to preserve mitochondrial integrity and inhibit the intrinsic apoptotic pathway. In models of neuronal cell death, L-NAT has been shown to inhibit the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF).[3][5] This, in turn, prevents the activation of the caspase cascade, specifically caspase-9 and the executioner caspase-3, which are critical for orchestrating apoptosis.[3][5][7]

Anti-Inflammatory and Antioxidant Activity

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. L-NAT has been demonstrated to exert anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3][5] Furthermore, L-NAT exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) and bolstering the activity of antioxidant enzymes.[8] This dual action helps to create a more favorable microenvironment for neuronal survival.

The Neurokinin-1 Receptor (NK-1R) Controversy

For many years, the neuroprotective effects of L-NAT were attributed to its supposed antagonism of the neurokinin-1 receptor (NK-1R), which would block the pro-inflammatory actions of Substance P.[3][5][6] However, a recent study has challenged this long-held belief, demonstrating that L-NAT does not significantly bind to either human or rat NK-1R at physiologically relevant concentrations.[9] This pivotal finding suggests that the neuroprotective actions of L-NAT, and by extension L-ATE, are likely independent of NK-1R antagonism. This underscores the importance of the direct mitochondrial and anti-inflammatory effects.

Quantitative Data on Neuroprotective Effects (from L-NAT Studies)

The following tables summarize the quantitative data from key in vitro studies on L-NAT. These data provide a benchmark for the expected efficacy of L-ATE.

Table 1: Effects of L-NAT on Neuronal Cell Viability

| Cell Line | Insult | L-NAT Concentration | Outcome | Reference |

| NSC-34 Motor Neuron-like Cells | Not specified | Not specified | Neuroprotective | [3] |

| Primary Motor Neurons | Not specified | Not specified | Neuroprotective | [3] |

| J774A.1 Murine Macrophages | Gamma-radiation | Not specified | >80% radioprotective efficacy | [8] |

Table 2: Anti-Apoptotic and Anti-Inflammatory Effects of L-NAT

| Cell Line | Parameter Measured | L-NAT Treatment | Result | Reference |

| NSC-34 Cells | Cytochrome c/Smac/AIF Release | Not specified | Inhibition | [3] |

| NSC-34 Cells | Caspase-1, -9, -3 Activation | Not specified | Inhibition | [3] |

| NSC-34 Cells | Substance P and IL-1β Secretion | Not specified | Inhibition | [3] |

| J774A.1 Murine Macrophages | Reactive Oxygen Species (ROS) | Pretreatment | Significant reduction | [8] |

| J774A.1 Murine Macrophages | Mitochondrial Superoxide Levels | Pretreatment | Significant reduction | [8] |

| J774A.1 Murine Macrophages | Mitochondrial Membrane Potential | Pretreatment | Significant stabilization | [8] |

| J774A.1 Murine Macrophages | Apoptosis | Pretreatment | Significant reduction | [8] |

Detailed Experimental Protocols (from L-NAT Studies)

The following are detailed methodologies for key in vitro experiments that can be adapted for the evaluation of L-ATE.

Cell Culture

-

NSC-34 Motor Neuron-like Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Motor Neuron Culture: Spinal cords are dissected from embryonic day 14 (E14) mouse embryos. Motor neurons are isolated by density gradient centrifugation and cultured on poly-D-lysine/laminin-coated plates in neurobasal medium supplemented with B27, L-glutamine, penicillin-streptomycin, and neurotrophic factors (BDNF, GDNF, CNTF).

-

J774A.1 Murine Macrophages: Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

Cell Viability Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with the desired concentrations of L-ATE and/or a neurotoxic insult. Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are solubilized with dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

-

LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell membrane damage. After treatment, the culture supernatant is collected, and LDH activity is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Apoptosis Assays

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with a TUNEL reaction mixture containing TdT and fluorescein-dUTP. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.

-

Caspase Activity Assay: The activity of caspases (e.g., caspase-3, -9) can be measured using fluorometric or colorimetric assay kits. Cell lysates are incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore. The resulting signal is proportional to the caspase activity and is measured using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA Assay: Intracellular ROS levels can be quantified using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Cells are loaded with DCFDA, which is deacetylated by intracellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Western Blotting

-

Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cytochrome c, cleaved caspase-3, Bcl-2 family proteins). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of L-NAT (and presumably L-ATE) and a general workflow for its in vitro evaluation.

Caption: Proposed neuroprotective signaling pathway of L-ATE.

Caption: General experimental workflow for in vitro evaluation.

Future Directions and Conclusion

While the existing research on L-NAT provides a strong foundation for understanding the potential neuroprotective effects of L-ATE, direct in vitro studies on the ethyl ester are crucial to confirm and quantify its efficacy. Future research should focus on:

-

Direct Comparative Studies: Head-to-head comparisons of the neuroprotective potency of L-NAT and L-ATE in various neuronal cell models.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In vitro studies to determine the cellular uptake and metabolism of L-ATE in neuronal cells.

-

Elucidation of NK-1R Independent Mechanisms: Further investigation into the specific molecular targets of L-ATE within the mitochondria and inflammatory pathways.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-tryptophan ethyl ester CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-tryptophan ethyl ester, a key intermediate in pharmaceutical research and development. It covers its chemical properties, synthesis, analytical methods, and its role in biological pathways, with a focus on data relevant to researchers in the field.

Core Compound Data

N-Acetyl-L-tryptophan ethyl ester is a derivative of the essential amino acid L-tryptophan, modified by N-acetylation and ethyl esterification. These modifications enhance its solubility and bioavailability compared to the parent amino acid, making it a valuable compound for various research applications.[1][2]

Physicochemical Properties

The following table summarizes the key quantitative data for N-Acetyl-L-tryptophan ethyl ester.

| Property | Value | References |

| CAS Number | 2382-80-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [2][4][5] |

| Molecular Weight | 274.32 g/mol | [3][4][6] |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [5] |

| Synonyms | Ac-L-Trp-OEt, Ac-Trp-OEt, Ethyl N-acetyl-L-tryptophanate | [2][4] |

| Appearance | White to off-white or light yellow powder/crystal | [2] |

| Melting Point | 106-114 °C | [2][3][6] |

| Purity | ≥98% (HPLC) | [2] |

| Optical Rotation | [α]20/D +7 ± 1º (c=1 in MeOH) or +45° (c=0.5 in chloroform) | [2][3][6] |

| Storage Conditions | 0-8°C, under inert gas, protected from light and air | [2][3][6] |

| SMILES String | CCOC(=O)--INVALID-LINK--NC(C)=O | [3][6] |

| InChI Key | KQGQONPKSKUHHT-AWEZNQCLSA-N | [3][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis and analysis of N-Acetyl-L-tryptophan ethyl ester.

Synthesis Protocol: Schmidt Reaction

A common method for the synthesis of N-acetyltryptophan ethyl ester involves the Schmidt reaction. This reaction utilizes hydrazoic acid to convert a ketone into an amide. The following protocol is based on established chemical principles for this transformation.

Materials:

-

Ethyl α-aceto-β-3-indolylpropionate

-

Hydrazoic acid (typically generated in situ from sodium azide and a strong acid)

-

Concentrated sulfuric acid

-

Chloroform

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of concentrated sulfuric acid and chloroform. Cool the mixture to -5°C to 0°C using an ice-salt bath.

-

Preparation of Reactant Solution: Dissolve ethyl α-aceto-β-3-indolylpropionate in chloroform.

-

Addition of Hydrazoic Acid: Prepare a solution of hydrazoic acid in chloroform. Caution: Hydrazoic acid is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

Reaction: Slowly and simultaneously add the solutions of ethyl α-aceto-β-3-indolylpropionate and hydrazoic acid to the vigorously stirred sulfuric acid/chloroform mixture, maintaining the temperature between -5°C and 0°C.

-

Quenching: After the addition is complete, continue stirring at the same temperature for 30 minutes. Carefully pour the reaction mixture onto crushed ice.

-

Extraction and Purification: Separate the chloroform layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., 50% aqueous alcohol) to obtain pure N-Acetyl-L-tryptophan ethyl ester.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for assessing the purity of N-Acetyl-L-tryptophan ethyl ester.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

N-Acetyl-L-tryptophan ethyl ester standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer solution (e.g., pH 2.3). The exact ratio should be optimized for best separation, but a gradient elution is often effective.

-

Standard Solution Preparation: Accurately weigh a known amount of N-Acetyl-L-tryptophan ethyl ester standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the N-Acetyl-L-tryptophan ethyl ester sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 0.7-1.0 mL/min

-

Detection Wavelength: 220 nm or 280 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram to determine the purity and concentration of N-Acetyl-L-tryptophan ethyl ester.

Visualizations: Workflows and Pathways

Diagrams are provided to visualize key processes involving N-Acetyl-L-tryptophan ethyl ester.

Caption: A flowchart illustrating the synthesis and purification of N-Acetyl-L-tryptophan ethyl ester.

Caption: The metabolic pathway from N-Acetyl-L-tryptophan ethyl ester to serotonin.

Biological Significance and Applications

N-Acetyl-L-tryptophan ethyl ester serves as a more bioavailable precursor to L-tryptophan, the essential amino acid required for the synthesis of the neurotransmitter serotonin.[1] The serotonergic system is integral to the regulation of mood, sleep, and cognition.[7] Consequently, this compound is of significant interest in the development of therapeutics for conditions such as depression, anxiety, and insomnia.[1]

Role in Serotonin Synthesis

Once administered, N-Acetyl-L-tryptophan ethyl ester is hydrolyzed by esterases in the body to yield N-Acetyl-L-tryptophan, and subsequently L-tryptophan. L-tryptophan crosses the blood-brain barrier and is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis.[8][9] 5-HTP is then decarboxylated to form serotonin.[7][9] By providing a readily available source of tryptophan, the ethyl ester derivative can effectively elevate brain tryptophan levels and, consequently, serotonin synthesis.

The Neurokinin-1 Receptor Controversy

Some literature has suggested that the related compound, N-Acetyl-L-tryptophan (L-NAT), acts as a neuroprotective agent by antagonizing the neurokinin-1 receptor (NK-1R), thereby inhibiting the effects of Substance P and downstream inflammatory pathways involving IL-1β and caspases.[10] However, more recent studies have challenged this mechanism, presenting evidence that L-NAT does not significantly bind to the NK-1R at physiological concentrations.[11] This finding suggests that the observed neuroprotective effects of L-NAT may occur through alternative, yet-to-be-elucidated pathways. Researchers should be aware of this ongoing discussion when investigating the pharmacological effects of N-acetylated tryptophan derivatives.

Caption: The contested pathway of N-Acetyl-L-tryptophan's interaction with the NK-1R.

Conclusion

N-Acetyl-L-tryptophan ethyl ester is a compound with significant potential in neuroscience research and pharmaceutical development. Its enhanced physicochemical properties make it a superior alternative to L-tryptophan for studying the serotonergic system. While its precise mechanisms of action, particularly regarding neuroprotection, are still under investigation, its role as a serotonin precursor is well-established. This guide provides foundational data and protocols to support further research into this promising molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-Acetyl-L-tryptophan(1218-34-4) 1H NMR [m.chemicalbook.com]

- 5. N-Acetyl-L-tryptophan ethyl ester | C15H18N2O3 | CID 2724382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetyl- L -tryptophan ethyl ester 99 2382-80-1 [sigmaaldrich.com]

- 7. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 9. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 10. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N-Acetyl-L-tryptophan Ethyl Ester: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth overview of the solubility characteristics of N-Acetyl-L-tryptophan ethyl ester, a key intermediate in various biochemical and pharmaceutical applications. While precise quantitative data remains proprietary across many sources, this paper synthesizes available qualitative information and outlines a robust experimental protocol for its determination.

N-Acetyl-L-tryptophan ethyl ester is a derivative of the essential amino acid L-tryptophan. The addition of the N-acetyl and ethyl ester groups significantly modifies its physicochemical properties, most notably enhancing its solubility and bioavailability compared to its parent compound.[1] This improved profile makes it a valuable precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.

Solubility Profile in Common Laboratory Solvents

Comprehensive quantitative solubility data for N-Acetyl-L-tryptophan ethyl ester across a wide range of common laboratory solvents is not extensively published in publicly available literature. However, qualitative assessments and data from closely related compounds provide valuable insights into its general solubility behavior. The following table summarizes the available information.

| Solvent | IUPAC Name | Solubility of N-Acetyl-L-tryptophan Ethyl Ester | Notes and Observations |

| Water | Water | Data not available (Expected to be low) | The parent compound, N-Acetyl-DL-tryptophan, is described as "slightly soluble in water".[2][3] Esterification generally decreases aqueous solubility. |

| Ethanol | Ethanol | Data not available (Expected to be soluble) | N-Acetyl-DL-tryptophan is "very soluble in ethanol (96 per cent)".[3] The ethyl ester is likely to be readily soluble. A specific rotation has been measured in ethanol, indicating solubility of at least 2 g/100 mL.[4] |

| Methanol | Methanol | Soluble | Described as having "almost transparency" when dissolved in methanol.[5] A specific optical rotation has been measured at a concentration of 1 g/100 mL in methanol, confirming its solubility.[1] |

| Chloroform | Trichloromethane | Soluble | A specific optical rotation has been measured in chloroform at a concentration of 0.5 g/100 mL, indicating solubility. |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Expected to be soluble | N-Acetyl-L-tryptophan is soluble in DMSO.[6] It is a common solvent for non-polar to moderately polar compounds. |

| Acetone | Propan-2-one | Expected to be soluble | N-Acetyl-D-tryptophan is listed as soluble in acetone.[7] |

| Dichloromethane | Dichloromethane | Expected to be soluble | N-Acetyl-D-tryptophan is listed as soluble in dichloromethane.[7] |

| Ethyl Acetate | Ethyl acetate | Expected to be soluble | N-Acetyl-D-tryptophan is listed as soluble in ethyl acetate.[7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8] This technique is reliable and widely used in the pharmaceutical industry. Below is a detailed, generalized protocol that can be adapted for determining the solubility of N-Acetyl-L-tryptophan ethyl ester.

Objective: To determine the equilibrium solubility of N-Acetyl-L-tryptophan ethyl ester in a given solvent at a specified temperature.

Materials:

-

N-Acetyl-L-tryptophan ethyl ester (solid, high purity)

-

Selected solvent (e.g., water, ethanol, methanol, etc.)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Acetyl-L-tryptophan ethyl ester to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of N-Acetyl-L-tryptophan ethyl ester of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of N-Acetyl-L-tryptophan ethyl ester in the filtered supernatant by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or g/100mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]

- 3. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 4. N-Acetyl-L-tryptophan Ethyl Ester | 2382-80-1 | TCI AMERICA [tcichemicals.com]

- 5. N-Acetyl-L-tryptophan Ethyl Ester [chemdict.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2280-01-5 CAS MSDS (N-ACETYL-D-TRYPTOPHAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Profile of N-Acetyl-L-tryptophan Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Acetyl-L-tryptophan ethyl ester (Ac-Trp-OEt), a derivative of the essential amino acid L-tryptophan. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting detailed spectroscopic information (NMR, IR, MS) and the methodologies for their acquisition.

Introduction

N-Acetyl-L-tryptophan ethyl ester is a chemically modified form of L-tryptophan, an essential amino acid that serves as a precursor to the neurotransmitter serotonin and the neurohormone melatonin. The addition of an acetyl group to the amine and an ethyl ester to the carboxylic acid moiety modifies its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in various research and pharmaceutical applications. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Acetyl-L-tryptophan ethyl ester. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of N-Acetyl-L-tryptophan ethyl ester provide detailed information about its molecular framework.

Table 1: ¹H NMR Spectroscopic Data for N-Acetyl-L-tryptophan ethyl ester (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.84 | s | 1H | Indole N-H |

| 8.16 | d | 1H | Amide N-H |

| 7.55 | d | 1H | Ar-H |

| 7.33 | d | 1H | Ar-H |

| 7.12 | s | 1H | Ar-H |

| 7.05 | t | 1H | Ar-H |

| 6.97 | t | 1H | Ar-H |

| 4.49 | m | 1H | α-CH |

| 4.02 | q | 2H | O-CH₂-CH₃ |

| 3.10 | m | 2H | β-CH₂ |

| 1.82 | s | 3H | CO-CH₃ |

| 1.10 | t | 3H | O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for N-Acetyl-L-tryptophan ethyl ester (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | Ester C=O |

| 169.3 | Amide C=O |

| 136.2 | Ar-C |

| 127.4 | Ar-C |

| 123.6 | Ar-CH |

| 121.0 | Ar-CH |

| 118.6 | Ar-CH |

| 118.4 | Ar-CH |

| 111.5 | Ar-C |

| 110.0 | Ar-C |

| 60.3 | O-CH₂-CH₃ |

| 54.2 | α-CH |

| 27.8 | β-CH₂ |

| 22.8 | CO-CH₃ |

| 14.2 | O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Acetyl-L-tryptophan ethyl ester shows characteristic absorption bands for its amide, ester, and indole functionalities.

Table 3: IR Spectroscopic Data for N-Acetyl-L-tryptophan ethyl ester (ATR-IR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretching (Indole and Amide) |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2980 | Medium | Aliphatic C-H Stretching |

| ~1735 | Strong | C=O Stretching (Ester) |

| ~1630 | Strong | C=O Stretching (Amide I) |

| ~1550 | Strong | N-H Bending (Amide II) |

| ~1450 | Medium | C-H Bending |

| ~1220 | Strong | C-O Stretching (Ester) |

| ~740 | Strong | Aromatic C-H Bending (ortho-disubstituted) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for N-Acetyl-L-tryptophan ethyl ester

| m/z | Relative Intensity (%) | Assignment |

| 274 | 15 | [M]⁺ (Molecular Ion) |

| 201 | 30 | [M - COOC₂H₅]⁺ |

| 130 | 100 | Indolemethyl cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Acetyl-L-tryptophan ethyl ester.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid N-Acetyl-L-tryptophan ethyl ester powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Format: Transmittance or Absorbance

Data Processing:

-

Perform a background scan with the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

-

Identify and label the significant peaks.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a stock solution of N-Acetyl-L-tryptophan ethyl ester in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow: 500 - 800 L/hr

-

Mass Range: m/z 50 - 500

Data Processing:

-

Acquire the mass spectrum in full scan mode.

-

Identify the molecular ion peak ([M+H]⁺ or [M]⁺).

-

If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to observe fragmentation patterns.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-Acetyl-L-tryptophan ethyl ester.

Caption: General workflow for the spectroscopic analysis of N-Acetyl-L-tryptophan ethyl ester.

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Acetyl-L-Tyrosine (NALT)

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-Tyrosine (NALT), an acetylated derivative of the amino acid L-tyrosine, is utilized in various pharmaceutical and nutraceutical applications for its enhanced solubility and stability compared to its parent compound.[1] A thorough understanding of its thermal behavior is paramount for ensuring product quality, safety, and efficacy, particularly in formulations subjected to heat during manufacturing, sterilization, or storage. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of NALT, detailing its degradation pathways, summarizing key physical and thermal properties, and outlining experimental protocols for its analysis.

Physicochemical and Thermal Properties of NALT

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 149-152 °C | [1] |

| Solubility in Water | 25 mg/mL | [1] |

Thermal Decomposition Pathways of NALT

The thermal degradation of N-Acetyl-L-Tyrosine is primarily governed by two main pathways: hydrolysis and oxidation. These pathways can be initiated or accelerated by factors such as temperature, moisture, light, and the presence of oxygen or metal ions.[3]

Hydrolysis

Under thermal stress, particularly in the presence of moisture, the acetyl group of NALT can be cleaved. This hydrolytic degradation results in the formation of L-tyrosine and acetic acid. This is a significant consideration for the long-term storage and formulation of NALT in aqueous solutions.[3]

Oxidation

The phenolic ring of the tyrosine moiety in NALT is susceptible to oxidation, a process that can be expedited by elevated temperatures, light exposure, and the presence of oxygen or catalytic metal ions.[3] A primary and well-documented oxidation product of tyrosine and its derivatives is dityrosine, formed through the covalent cross-linking of two tyrosine molecules. Further oxidation can lead to the formation of other colored and potentially insoluble polymeric byproducts.[3]

A simplified representation of the primary degradation pathways is illustrated below.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of NALT, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques. The following sections provide detailed, generalized protocols that can be adapted for the specific analysis of NALT.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and to quantify weight loss associated with decomposition, dehydration, or desolvation.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges for NALT.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the NALT powder into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage of weight loss in distinct temperature ranges corresponding to different decomposition steps.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

References

Investigating the Bioavailability of N-Acetyl-L-tryptophan ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tryptophan ethyl ester (ATEE) is a lipophilic, modified form of the essential amino acid L-tryptophan, designed to enhance its solubility and bioavailability.[1][2] As a prodrug, ATEE is anticipated to facilitate increased plasma and central nervous system concentrations of L-tryptophan, a precursor to the neurotransmitter serotonin and other neuroactive compounds.[1][3] This technical guide delineates the theoretical framework for ATEE's enhanced bioavailability, outlines detailed experimental protocols for its in vivo assessment, and contextualizes its metabolic fate through relevant signaling pathways. The methodologies provided herein are intended to serve as a comprehensive resource for researchers investigating the pharmacokinetic and pharmacodynamic properties of ATEE.

Introduction: The Rationale for N-Acetyl-L-tryptophan ethyl ester

L-tryptophan is a critical precursor for the synthesis of serotonin (5-hydroxytryptamine), a key neurotransmitter implicated in the regulation of mood, sleep, and cognition.[4] However, the therapeutic utility of L-tryptophan can be limited by its transport across the blood-brain barrier and its extensive first-pass metabolism. The esterification of the carboxyl group and acetylation of the amino group in L-tryptophan to form ATEE are strategic modifications aimed at increasing its lipophilicity. This enhanced lipophilicity is hypothesized to improve its absorption and cellular uptake, thereby increasing the systemic availability of L-tryptophan following administration.[2] Similar strategies with other N-acetyl amino acid esters, such as N-acetylcysteine ethyl ester (NACET), have demonstrated significantly improved oral bioavailability compared to the parent compound.[5]

Proposed Metabolic Fate and Signaling Pathways

Upon oral administration, ATEE is expected to be absorbed from the gastrointestinal tract. Subsequently, it is hypothesized to undergo hydrolysis by esterases and amidases to yield N-Acetyl-L-tryptophan (NAT) and then L-tryptophan. The released L-tryptophan can then enter its primary metabolic pathways: the serotonin synthesis pathway and the kynurenine pathway.

Serotonin Synthesis Pathway